molecular formula C7H4ClNO2S B13469050 2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid

2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid

Cat. No.: B13469050
M. Wt: 201.63 g/mol
InChI Key: OOGPRNPVPRNUCD-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid is a high-value synthetic intermediate in medicinal chemistry and organic synthesis. Its structure incorporates two highly functionalizable sites: the chloro substituent and the cyano group, which allow for further derivatization via cross-coupling and nucleophilic substitution reactions, making it a versatile scaffold for constructing complex molecules. Thiophene acetic acid derivatives are recognized as privileged structures in drug development, serving as key precursors for active pharmaceutical ingredients. Research indicates that similar 2-(thiophen-2-yl)acetic acid compounds have been identified as promising scaffolds for the development of inhibitors against mPGES-1, a therapeutic target for inflammation and cancer . Furthermore, such heterocyclic acetic acids are extensively utilized in the synthesis of agrochemicals and functional materials. This product is intended for research purposes as a chemical building block. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H4ClNO2S

Molecular Weight

201.63 g/mol

IUPAC Name

2-(2-chloro-5-cyanothiophen-3-yl)acetic acid

InChI

InChI=1S/C7H4ClNO2S/c8-7-4(2-6(10)11)1-5(3-9)12-7/h1H,2H2,(H,10,11)

InChI Key

OOGPRNPVPRNUCD-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1CC(=O)O)Cl)C#N

Origin of Product

United States

Preparation Methods

Direct Functionalization of Thiophene Derivatives

Method Overview:
This approach involves the initial synthesis of a substituted thiophene ring, followed by selective chlorination and cyanation to introduce the chloro and cyano groups, respectively, at specific positions on the thiophene ring.

Key Steps:

  • Preparation of 2-Aminothiophene Derivatives:
    Starting from thiophene, nitration or halogenation reactions are used to introduce amino groups, which are then converted into nitriles via Sandmeyer or related reactions.
  • Chlorination and Cyanation:
    The thiophene ring undergoes electrophilic substitution with chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) to introduce the chloro substituent at the 2-position. Cyanation is achieved through nucleophilic substitution or via Sandmeyer-type reactions, replacing amino groups with nitriles.

Advantages:

  • High regioselectivity.
  • Compatibility with various functional groups.

Limitations:

  • Requires multiple steps with careful control of reaction conditions to prevent side reactions.

Activation of 2-(Thiophen-2-yl)acetic Acid Followed by Chlorination and Cyanation

Method Overview:
This two-step process, as detailed in recent studies, involves activating the acid precursor to facilitate subsequent substitution reactions.

Step 1: Activation of 2-(Thiophen-2-yl)acetic acid

  • The acid is converted into its acyl chloride derivative using thionyl chloride (SOCl₂), a common reagent for activating carboxylic acids.

Reaction:

2-(Thiophen-2-yl)acetic acid + SOCl₂ → 2-(Thiophen-2-yl)acetyl chloride + SO₂ + HCl

Step 2: Chlorination and Cyanation

  • The acyl chloride reacts with suitable chlorinating agents to introduce the chloro group at the desired position.
  • Cyanation is performed either through nucleophilic substitution with cyanide salts or via a Sandmeyer-type reaction if amino intermediates are involved.

Example:

  • The acyl chloride reacts with N-chlorosuccinimide (NCS) or sulfuryl chloride to introduce the chloro substituent at the 2-position of the thiophene ring.
  • Cyanide salts (e.g., NaCN) are used to replace amino groups with nitriles, leading to the cyano substitution at the 5-position.

Advantages:

  • High yields and regioselectivity.
  • Suitable for scale-up.

Limitations:

  • Handling of hazardous reagents such as SOCl₂ and cyanide salts requires strict safety protocols.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Remarks
Direct functionalization NCS, cyanide salts High regioselectivity Multi-step, hazardous reagents Suitable for lab-scale synthesis
Activation + chlorination/cyanation SOCl₂, NCS, NaCN High yields, scalable Handling toxic reagents Preferred in industrial synthesis
Halogenation + nitrile substitution NBS/NCS, NaCN Good regioselectivity Multiple steps, cyanide toxicity Suitable for complex derivatives

Recent Research Insights

A recent study detailed the synthesis of related thiophene derivatives via activation of 2-(thiophen-2-yl)acetic acid with thionyl chloride, followed by acylation with heterocyclic amines, which could be adapted for the synthesis of 2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid by substituting the amine with suitable nitrile precursors.

Furthermore, the synthesis of 2-(thiophen-2-yl)acetamide and its derivatives has been optimized using acyl chloride intermediates, with yields exceeding 50%, and characterized by spectroscopic methods such as IR, NMR, and X-ray crystallography, ensuring high purity and regioselectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 2-(2-chloro-5-cyanothiophen-3-yl)acetic acid:

Basic Information
this compound is a chemical compound with the molecular formula C7H4ClNO2S and a molecular weight of 201.6302 . It is available from chemical vendors under the catalog number AR027W2E .

Potential Applications

  • Synthesis of Thiophene Derivatives:
    • The synthesis of novel thiophene, pyran, and pyridine derivatives has been achieved through reactions using 2-amino-3-cyano-tetrahydrobenzothiophene . While not directly mentioning this compound, this suggests the compound could be valuable in creating related thiophene compounds .
  • Anticancer Drug Discovery:
    • Thiazole derivative compounds, which are structurally related, have demonstrated high potency against human tumor cell lines .
    • The presence of a CN (cyano) group in a related compound was found to be responsible for its reactivity and higher potency . This suggests that this compound, which contains both a chloro and cyano group on a thiophene ring, may have potential applications in anticancer drug development .
    • The effect of newly synthesized products on the in vitro growth of human tumor cell lines was evaluated according to the procedure adopted by the National Cancer Institute (NCI, USA) in the ‘In vitro Anticancer Drug Discovery Screen’ that uses the protein-binding dye sulforhodamine B to assess cell growth .
  • Intermediate in Pesticide or Pharmaceutical Product Preparation:
    • 2-Chloro-5-chloromethyl-1,3-thiazole, a related compound, is a valuable intermediate in the preparation of pesticides or pharmaceutical products . This suggests that this compound might serve as a similar intermediate due to the presence of chloro and cyano groups .
  • Tankyrase Inhibitors:
    • Novel 2-piperidin-1-yl-acetamide compounds are useful as tankyrase inhibitors and in the treatment of Wnt signaling and tankyrase 1 and 2 signaling related disorders which include, but are not limited to, cancer .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid involves its interaction with various molecular targets. The chloro and cyano groups can participate in hydrogen bonding and other interactions with biological molecules. The thiophene ring can engage in π-π stacking interactions, which are important in many biochemical processes. The acetic acid moiety can act as a ligand, coordinating with metal ions and other species .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Thiophene Acetic Acids

The structural and functional differences among thiophene-based acetic acid derivatives are critical for their applications. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups pKa (Acetic Acid) Applications
2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid C₇H₅ClNO₂S 216.63 Cl (2), CN (5), CH₂COOH (3) Cyano, Chloro, Carboxylic Acid ~2.5–3.0 Pharmaceutical intermediates
2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid C₉H₈O₂S₂ 212.29 Methyl (5), CH₂COOH (3) Methyl, Carboxylic Acid ~4.0 Material science
5-Chloro-2-sulfamoylthiophene-3-carboxylic Acid C₅H₄ClNO₄S₂ 241.67 Cl (5), SO₂NH₂ (2), COOH (3) Sulfamoyl, Chloro, Carboxylic Acid ~1.8 Drug synthesis

Key Findings:

  • Acidity: The target compound’s acidity is intermediate between the sulfamoyl derivative (stronger acid due to SO₂NH₂) and the methyl-substituted analog (weaker acid due to electron-donating methyl group).
  • Reactivity: The cyano group in the target compound offers a site for further derivatization (e.g., reduction to amine), unlike the sulfamoyl or methyl groups in analogs .
  • Stability: The methyl-substituted compound () exhibits higher lipophilicity, favoring organic solubility, while the sulfamoyl derivative () may be prone to hydrolysis under acidic conditions .

Chloro-Substituted Aromatic Acetic Acids

Comparisons with benzene-based analogs highlight the impact of aromatic ring systems:

Compound Name Molecular Formula Molecular Weight Substituents (Position on Benzene) Key Functional Groups pKa (Acetic Acid) Applications
2-(2-Chloro-5-nitrophenyl)acetic acid C₈H₆ClNO₄ 215.59 Cl (2), NO₂ (5), CH₂COOH (para) Nitro, Chloro, Carboxylic Acid ~1.5 Agrochemicals

Key Findings:

  • Electronic Effects: The nitro group (stronger electron-withdrawing than cyano) in the benzene analog results in lower pKa (~1.5) compared to the thiophene-based target compound .

Other Heterocyclic Acetic Acids

Compounds like [2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] esters () and indole-based analogs () demonstrate broader structural diversity:

  • Complexity: These compounds often feature multi-ring systems (e.g., indole, benzofuran) with additional functional groups (e.g., ester, amide), limiting direct comparison but highlighting the versatility of acetic acid in hybrid molecules .
  • Biological Activity: Indole derivatives () are frequently explored for pharmacological applications, whereas the target compound’s simpler structure may prioritize synthetic utility over direct bioactivity .

Biological Activity

2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, highlighting its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with acetic acid under specific conditions to introduce the chloro and cyano substituents. The synthetic routes often utilize various reagents such as thionyl chloride for activation and triethylamine as a base during acylation processes.

Antitumor Activity

Recent studies have evaluated the antitumor activity of compounds related to this compound. For instance, compounds with similar thiophene structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
This compoundMDA-MB-231 (Breast Cancer)27.6
Novel Thiophene DerivativeMCF-7 (Breast Cancer)29.3
5-Amino DerivativeNCI-H460 (Lung Cancer)< 20

The data indicate that the introduction of electron-withdrawing groups like chloro enhances the cytotoxicity of these compounds, potentially through increased lipophilicity and better interaction with cellular targets.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies show that compounds bearing similar thiophene structures exhibit notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against yeast strains like Candida glabrata and Candida krusei:

MicroorganismActivity LevelReference
Staphylococcus aureusSignificant
Escherichia coliModerate
Candida glabrataSignificant

These findings suggest that structural modifications can lead to enhanced antimicrobial efficacy.

Anti-inflammatory Activity

Research has indicated that thiophene derivatives, including those related to this compound, possess anti-inflammatory properties. In vivo studies demonstrated that these compounds could reduce inflammation markers in models of acute myocardial infarction:

ParameterControl Group (PBS)Treatment Group (ABR)
Neutrophil CountHighSignificantly Lower
Infarction SizeLargerReduced
Cardiac RemodelingIncreasedDecreased

This data underscores the potential therapeutic applications of these compounds in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the thiophene ring significantly influence biological activity. Key findings include:

  • Electron-Withdrawing Groups : The presence of halogens like chlorine increases cytotoxicity.
  • Cyanide Substitution : Enhances both antitumor and antimicrobial activities.
  • Alkyl Chain Length : Variations in alkyl substituents affect lipophilicity and cellular uptake.

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing 2-(2-Chloro-5-cyanothiophen-3-yl)acetic acid?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the thiophene ring, chloro, cyano, and acetic acid groups. Compare chemical shifts with structurally similar compounds (e.g., 2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid in ).
  • IR Spectroscopy : Identify functional groups like C≡N (~2200 cm1^{-1}) and carboxylic acid O-H (~2500–3000 cm1^{-1}).
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., using ESI-MS) and fragmentation patterns. Reference safety data sheets for handling volatile derivatives .

Q. How can the crystal structure of this compound be validated experimentally?

  • Methodological Answer :

  • Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths and angles. Employ software like ORTEP-3 ( ) for graphical representation and validation against theoretical models.
  • Compare experimental data with computational geometry optimizations (e.g., DFT) to resolve discrepancies in dihedral angles or substituent orientations .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer :

  • Step 1 : Start with 3-acetylthiophene derivatives. Introduce chloro and cyano groups via electrophilic substitution or cross-coupling reactions.
  • Step 2 : Hydrolyze the acetyl group to acetic acid under basic conditions.
  • Purification : Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Optimize conditions to minimize by-products (e.g., discusses similar acetic acid derivatives) .

Advanced Questions

Q. How can conflicting data in melting points or spectral profiles be resolved?

  • Methodological Answer :

  • Recrystallization : Test multiple solvents (e.g., DCM/hexane) to isolate pure polymorphs.
  • Differential Scanning Calorimetry (DSC) : Measure phase transitions to confirm purity. Compare with structurally analogous compounds (e.g., reports mp 153–155°C for a benzothiophene analog).
  • Cross-Validation : Use high-resolution MS and 2D-NMR (e.g., HSQC, HMBC) to rule out impurities .

Q. What strategies minimize by-products during the cyano group introduction?

  • Methodological Answer :

  • Reagent Selection : Use CuCN or Pd-catalyzed cyanation to improve regioselectivity.
  • Temperature Control : Maintain <80°C to avoid side reactions (e.g., ring-opening).
  • In Situ Monitoring : Employ TLC or HPLC to track reaction progress. Reference ’s optimization of aminoethoxy derivatives for safe scaling .

Q. How do chloro and cyano substituents affect the thiophene ring’s electronic properties?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian) to map electron density and HOMO-LUMO gaps. Compare with spectroscopic data (e.g., UV-Vis absorption maxima).
  • Experimental Validation : Use cyclic voltammetry to measure redox potentials. Contrast with analogs lacking substituents (e.g., ’s furylacetic acid derivatives) .

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